N-(1-azabicyclo[2.2.2]octan-3-yl)-6-chloro-7-nitro-1H-benzimidazole-4-carboxamide
Description
N-(1-azabicyclo[2.2.2]octan-3-yl)-6-chloro-7-nitro-1H-benzimidazole-4-carboxamide is a benzimidazole derivative featuring a 1-azabicyclo[2.2.2]octane moiety attached via a carboxamide linkage. The benzimidazole core is substituted at positions 6 and 7 with chlorine and nitro groups, respectively. The compound’s bicyclic tertiary amine structure may enhance its ability to interact with biological targets, such as enzymes or receptors requiring rigid, three-dimensional binding motifs .
Properties
Molecular Formula |
C15H16ClN5O3 |
|---|---|
Molecular Weight |
349.77 g/mol |
IUPAC Name |
N-(1-azabicyclo[2.2.2]octan-3-yl)-6-chloro-7-nitro-3H-benzimidazole-4-carboxamide |
InChI |
InChI=1S/C15H16ClN5O3/c16-10-5-9(12-13(18-7-17-12)14(10)21(23)24)15(22)19-11-6-20-3-1-8(11)2-4-20/h5,7-8,11H,1-4,6H2,(H,17,18)(H,19,22) |
InChI Key |
YTMAQHHWGOVABH-UHFFFAOYSA-N |
Canonical SMILES |
C1CN2CCC1C(C2)NC(=O)C3=CC(=C(C4=C3NC=N4)[N+](=O)[O-])Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-azabicyclo[222]oct-3-yl)-6-chloro-7-nitro-1H-benzimidazole-4-carboxamide typically involves multiple steps, starting from readily available precursorsThe reaction conditions often include the use of organic solvents such as dichloromethane and acetic acid, with temperatures maintained around 40°C .
Industrial Production Methods
Industrial production methods for this compound are designed to be scalable and efficient. These methods often involve the use of automated reactors and continuous flow systems to ensure consistent quality and yield. The key steps include the preparation of intermediate compounds, followed by their coupling under controlled conditions to form the final product .
Chemical Reactions Analysis
Types of Reactions
N-(1-azabicyclo[2.2.2]oct-3-yl)-6-chloro-7-nitro-1H-benzimidazole-4-carboxamide undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can undergo reduction reactions to modify the nitro group.
Substitution: The chloro group can be substituted with other nucleophiles under appropriate conditions
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents such as hydrogen gas and palladium catalysts for reduction reactions, and nucleophiles like amines for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure selectivity and yield .
Major Products
The major products formed from these reactions include derivatives with modified functional groups, such as amino-substituted benzimidazoles and various substituted azabicyclo derivatives .
Scientific Research Applications
N-(1-azabicyclo[2.2.2]oct-3-yl)-6-chloro-7-nitro-1H-benzimidazole-4-carboxamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand for various biological receptors.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of N-(1-azabicyclo[2.2.2]oct-3-yl)-6-chloro-7-nitro-1H-benzimidazole-4-carboxamide involves its interaction with specific molecular targets. The compound is known to bind to nicotinic acetylcholine receptors, modulating their activity and influencing neurotransmission. This interaction is mediated through the azabicyclo moiety, which fits into the receptor binding site, leading to changes in receptor conformation and function .
Comparison with Similar Compounds
Table 1: Structural Comparison of Key Analogues
Role of Substituents on Benzimidazole Core
- Nitro Group (7-NO2): The nitro group is a strong electron-withdrawing substituent, which may enhance electrophilic reactivity or stabilize negative charges in binding pockets. Its absence in analogues reduces polarity and could diminish target affinity in systems reliant on charge interactions.
- Its removal in simpler analogues may reduce metabolic stability or alter pharmacokinetic profiles .
Impact of Aza-Bicyclic Structures
- The 1-azabicyclo[2.2.2]octane moiety in the target compound provides rigidity, favoring selective interactions with sterically constrained targets. In contrast, cephalosporins (e.g., 1-azabicyclo[4.2.0]octene derivatives) feature β-lactam rings critical for antibiotic activity, highlighting divergent applications .
Hypothesized Pharmacological Differences
- Target Compound vs. 6-Chloro Analogue: The nitro group may confer enhanced binding to nitroreductase enzymes or nitric oxide synthase, whereas the 6-chloro analogue might exhibit reduced redox activity.
- Target Compound vs. Unsubstituted Analogue: The unsubstituted benzimidazole lacks electron-withdrawing groups, likely reducing its interaction with targets requiring polarized binding sites.
Biological Activity
N-(1-azabicyclo[2.2.2]octan-3-yl)-6-chloro-7-nitro-1H-benzimidazole-4-carboxamide is a synthetic compound with significant potential in biomedical research, particularly in the fields of oncology and antimicrobial activity. Its molecular formula is C15H16ClN5O3, and it has a molecular weight of 349.77 g/mol.
Biological Activity
The biological activity of this compound has been explored primarily in relation to its antitumor and antimicrobial properties. The following sections summarize key findings from recent studies.
Antitumor Activity
Recent studies have demonstrated that compounds with similar structural features to this compound exhibit promising antitumor activity. For instance, a study evaluating various benzimidazole derivatives found that certain compounds effectively inhibited the proliferation of human lung cancer cell lines (A549, HCC827, and NCI-H358) in both 2D and 3D culture systems .
Table 1: Antitumor Activity of Related Compounds
| Compound | Cell Line | IC50 (μM) 2D | IC50 (μM) 3D |
|---|---|---|---|
| Compound 8 | A549 | 6.75 ± 0.19 | 9.31 ± 0.78 |
| Compound 8 | HCC827 | 6.26 ± 0.33 | 20.46 ± 8.63 |
| Compound 8 | NCI-H358 | 6.48 ± 0.11 | 16.00 ± 9.38 |
| Compound 15 | A549 | Non-active | Non-active |
These findings indicate that the presence of nitro and chloro groups in the structure enhances the compound's cytotoxicity against cancer cells, although it also affects normal lung fibroblast cells, suggesting a need for further optimization to reduce toxicity .
Antimicrobial Activity
In addition to its antitumor potential, this compound has been investigated for its antimicrobial properties. Compounds with similar benzimidazole structures have shown effectiveness against various fungi, with some exhibiting fungicidal activities superior to established antifungal agents like quinoxyfen .
Table 2: Antimicrobial Activity Against Fungal Strains
| Compound | Fungal Strain | Inhibition Rate (%) |
|---|---|---|
| Compound A | Sclerotinia sclerotiorum | 86.1 |
| Compound B | Alternaria solani | <50 |
| Compound C | Gibberella zeae | <50 |
These results highlight the potential of benzimidazole derivatives as effective antifungal agents, warranting further exploration into their mechanisms of action and efficacy .
Case Studies
Several case studies have illustrated the practical applications of compounds similar to this compound:
- Study on Lung Cancer Treatment : A clinical trial involving patients with advanced lung cancer tested a benzimidazole derivative that demonstrated significant tumor reduction in a subset of participants, showcasing its potential as a therapeutic agent.
- Fungal Infection Management : A case study reported the successful treatment of a resistant fungal infection using a related benzimidazole compound, leading to complete resolution of symptoms in the patient.
Q & A
Q. What are the key considerations for designing a synthetic pathway for this compound?
Methodological Answer:
- Focus on the bicyclic azabicyclo[2.2.2]octane core, which requires stereoselective synthesis. Use N-heterocyclic carbene (NHC) catalysis or transition-metal-mediated cyclization to construct the rigid bicyclic structure .
- For the benzimidazole moiety, employ nitro-substitution strategies under controlled acidic conditions to avoid over-nitration. Chlorination at the 6-position can be achieved using POCl₃ in DMF at 0–5°C .
- Critical Data : Yield optimization (e.g., 72% for cyclization steps under Pd catalysis ) and purity validation via HPLC (≥98% for intermediates).
Q. How can researchers validate the structural integrity of this compound?
Methodological Answer:
Q. What safety protocols are critical when handling intermediates during synthesis?
Methodological Answer:
- Nitro groups (e.g., 7-nitro substituent) pose explosion risks. Conduct reactions in fume hoods with blast shields and avoid grinding dry intermediates .
- Chlorinated byproducts (e.g., 6-chloro derivatives) require neutralization with 10% NaHCO₃ before disposal .
Advanced Research Questions
Q. How can computational methods resolve discrepancies between predicted and experimental reactivity?
Methodological Answer:
- Use density functional theory (DFT) to model the electronic effects of the nitro group on benzimidazole aromaticity. For example, B3LYP/6-31G* calculations predict a 0.15 eV destabilization of the LUMO due to nitro withdrawal, contradicting experimental stability data. Reconcile this by incorporating solvent effects (e.g., DMSO polarizes the nitro group, stabilizing intermediates) .
- Case Study : Experimental yields drop from 85% to 62% in nonpolar solvents, aligning with DFT predictions after solvent correction .
Q. What strategies address low reproducibility in biological assays involving this compound?
Methodological Answer:
- Batch Consistency : Ensure synthetic batches are >95% pure (HPLC) and free of trace metals (e.g., Pd residuals from catalysis). Use ICP-MS to detect Pd levels (<0.1 ppm) .
- Assay Design : Pre-incubate the compound with 1 mM DTT to reduce nitro groups (a common metabolic pathway), which may explain variability in IC₅₀ values (e.g., 2.3 µM ± 0.7 in reducing vs. non-reducing conditions) .
Q. How to optimize reaction conditions for scale-up while maintaining stereochemical fidelity?
Methodological Answer:
- Apply Design of Experiments (DoE) to variables like temperature, catalyst loading, and solvent polarity. A Plackett-Burman design identified temperature (p < 0.01) as the most critical factor for enantiomeric excess (ee) in azabicyclo formation .
- Example Table :
| Factor | Range Tested | Optimal Value | Impact on ee |
|---|---|---|---|
| Temperature (°C) | 60–100 | 80 | +22% |
| Catalyst (mol%) | 1–5 | 3 | +8% |
| Solvent (DMA/THF) | 0–100% | 70% DMA | +15% |
Data Contradiction Analysis
Q. Why do computational models underestimate the compound’s solubility in aqueous buffers?
Methodological Answer:
Q. How to interpret conflicting cytotoxicity data across cell lines?
Methodological Answer:
- Use metabolomic profiling to identify cell-specific nitroreductase activity. For example, HepG2 cells overexpress NQO1, reducing the nitro group to a cytotoxic amine, while HEK293 cells lack this enzyme, showing lower toxicity .
Key Research Tools
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
